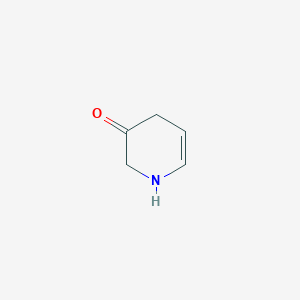![molecular formula C32H52Si5 B14271111 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane) CAS No. 151626-10-7](/img/structure/B14271111.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of organosilicon compounds , which contain silicon-carbon bonds.
- The compound features a central silicon atom (Si) surrounded by four triethenylsilane groups.
Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane): is a chemical compound with the formula .
Méthodes De Préparation
- Synthetic Routes:
- One common method involves the reaction of tetrachlorosilane (SiCl4) with ethene (C2H4) in the presence of a Lewis acid catalyst.
- The reaction proceeds as follows:
SiCl4+4C2H4→[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)+4HCl
- Industrial Production :
- Industrial-scale production typically involves the use of trichlorosilane (HSiCl3) as a starting material.
- The process is carried out under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
- Reactivity :
- Oxidation : The compound can undergo oxidation reactions, forming silicon-oxygen bonds.
- Substitution : It can react with nucleophiles, replacing ethenyl groups with other functional groups.
- Common Reagents and Conditions :
- Oxidation : Oxygen or peroxides (e.g., hydrogen peroxide).
- Substitution : Nucleophiles (e.g., Grignard reagents).
- Major Products :
- Oxidation may yield silanol derivatives (Si-OH groups).
- Substitution reactions lead to various substituted silanes.
Applications De Recherche Scientifique
- Chemistry : Used as a precursor for functionalized silicon materials.
- Biology : Investigated for potential applications in drug delivery due to its silicon-based backbone.
- Medicine : Research on its biocompatibility and potential therapeutic uses.
- Industry : Employed in the synthesis of novel materials.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- In drug delivery, it may interact with cell membranes or participate in controlled release.
- Further studies are needed to elucidate detailed mechanisms.
Comparaison Avec Des Composés Similaires
- Unique Features :
- The tetrakis(triethenylsilane) structure sets it apart from other organosilicon compounds.
- Its multiple ethenyl groups provide versatility.
- Similar Compounds :
- [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) (a related compound with chlorine substituents) .
- Other organosilicon compounds with similar silicon-carbon frameworks.
Remember that this compound’s research is ongoing, and its applications continue to evolve
Propriétés
Numéro CAS |
151626-10-7 |
|---|---|
Formule moléculaire |
C32H52Si5 |
Poids moléculaire |
577.2 g/mol |
Nom IUPAC |
tetrakis[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C32H52Si5/c1-13-33(14-2,15-3)25-29-37(30-26-34(16-4,17-5)18-6,31-27-35(19-7,20-8)21-9)32-28-36(22-10,23-11)24-12/h13-24H,1-12,25-32H2 |
Clé InChI |
NTSZGWDWMQVEEQ-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](CC[Si](CC[Si](C=C)(C=C)C=C)(CC[Si](C=C)(C=C)C=C)CC[Si](C=C)(C=C)C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


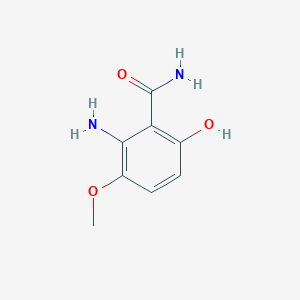


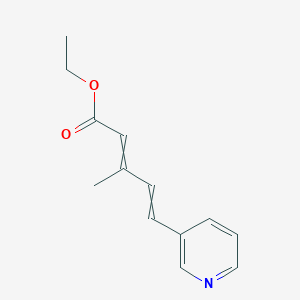
silane](/img/structure/B14271067.png)
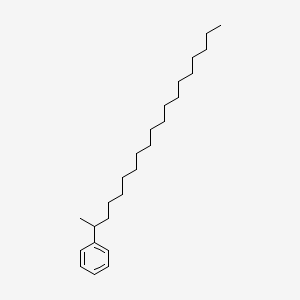
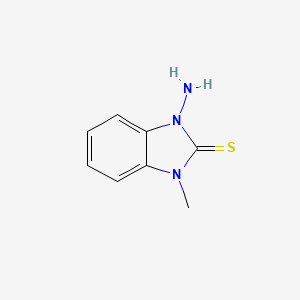
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
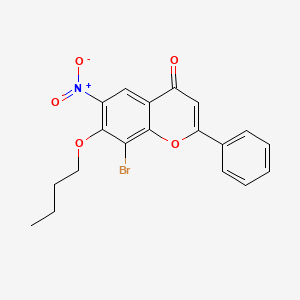
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
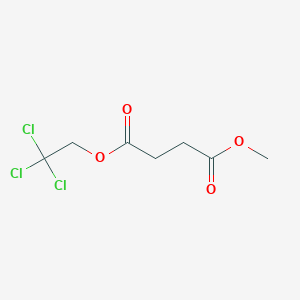
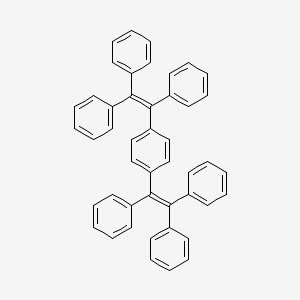
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
